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Compound of Interest

Compound Name: 2-[(4-Chlorobenzyl)oxy]-1-ethanol

CAS No.: 1200-15-3

Cat. No.: B072105 Get Quote

Introduction & Chemical Identity
2-[(4-Chlorobenzyl)oxy]-1-ethanol is a functionalized glycol ether often utilized as a robust

intermediate in the synthesis of pharmaceutical agents (e.g., antihistamines) and

agrochemicals. Its structure features a para-chlorophenyl moiety linked via a benzylic ether to

an ethylene glycol chain.

This specific connectivity—distinguished from its isomer 2-(4-chlorophenoxy)ethanol—imparts

unique spectral signatures, particularly in the benzylic region of the NMR spectrum and the

fragmentation pathways observed in Mass Spectrometry.
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Parameter Detail

IUPAC Name 2-[(4-Chlorophenyl)methoxy]ethanol

Common Name 4-Chlorobenzyl 2-hydroxyethyl ether

CAS Registry 1200-15-3

Molecular Formula

C

H

ClO

Molecular Weight 186.63 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point 131–132 °C (at 3 Torr)

Synthesis & Impurity Context
Understanding the synthesis is critical for interpreting "ghost peaks" in spectroscopic data. The

standard industrial preparation involves the Williamson ether synthesis.

Reaction Pathway
Reagents: 4-Chlorobenzyl chloride + Ethylene glycol (excess)

Product.

Common Impurities:

4-Chlorobenzyl alcohol: Hydrolysis byproduct of the starting chloride.

Bis-ether (1,2-bis[(4-chlorobenzyl)oxy]ethane): Result of double alkylation of ethylene glycol.

4-Chlorobenzaldehyde: Oxidation byproduct (appears as a singlet ~10 ppm in

H NMR).
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Figure 1: Synthesis pathway highlighting the origin of the bis-ether impurity, which complicates

the aliphatic NMR region.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below assumes a solution in CDCl

at 298 K.

H NMR (Proton) Analysis
The spectrum is defined by the AA'BB' aromatic system and the distinct ethylene linker.
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

7.28 – 7.35 Multiplet (AA'BB') 4H Ar-H

Characteristic

para-substitution

pattern. The Cl

and CH

O substituents

have similar

shielding effects,

compressing the

aromatic region.

4.52 Singlet 2H
Ar-CH

-O

Diagnostic Peak.

A sharp singlet

confirming the

benzyl ether

linkage.

(Contrast with

phenoxy isomer

where this peak

is absent).

3.74 – 3.78 Multiplet 2H
-CH

-OH

Deshielded by

the hydroxyl

group.

3.58 – 3.62 Multiplet 2H

-O-CH

-CH

-

Ether-linked

methylene.

Slightly upfield

relative to the

alcohol-linked

methylene.

2.10 – 2.50 Broad Singlet 1H -OH Exchangeable.

Shift varies with

concentration
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and water

content.

C NMR (Carbon) Analysis
Shift (

ppm)
Assignment Notes

136.5 Ar-C-CH Quaternary ipso-carbon

(benzyl side).

133.6 Ar-C-Cl
Quaternary ipso-carbon (chloro

side).

129.0 Ar-CH meta to Chlorine.

128.5 Ar-CH ortho to Chlorine.

72.6
Ar-CH

-O

Benzylic carbon. Key indicator

of ether formation.

71.4

-O-CH

-CH

-

Ether carbon of the ethylene

chain.

61.8

-CH

-CH

-OH

Alcohol carbon.
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Technical Note: The chemical shift difference between the two ethylene carbons (

ppm) is a reliable purity check. If the bis-ether impurity is present, a new peak

appears near 70 ppm, and the 61.8 ppm peak diminishes.

B. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV)

The mass spectrum is dominated by the stability of the chlorobenzyl cation.

Molecular Ion (M

): Weak or absent at m/z 186.

Isotope Pattern: The presence of Chlorine (

Cl :

Cl

3:1) creates a distinct "M+2" signature in all fragments containing the aromatic ring.

Base Peak (m/z 125/127): The 4-chlorobenzyl cation (Cl-C

H

-CH

). This is the most stable fragment, formed by the cleavage of the benzylic C-O bond.

Secondary Fragment (m/z 89): The chlorotropylium ion (rearrangement of the benzyl cation).
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Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.

C. Infrared (IR) Spectroscopy
Sampling: Neat (ATR) or KBr Disk.
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Wavenumber (cm

)
Vibration Mode Description

3350 – 3450 O-H Stretch
Broad, strong band indicating

the primary alcohol.

2850 – 2950 C-H Stretch (Aliphatic)

Methylene (-CH

-) symmetric/asymmetric

stretching.

1080 – 1120 C-O Stretch
Strong ether linkage band (C-

O-C).

1010 – 1050 C-O Stretch Primary alcohol C-O stretch.

800 – 850 C-Cl Stretch

Characteristic for para-

substituted chloroarenes (often

near 820 cm

).

Experimental Protocol: Preparation of Analytical
Standard
To generate a valid reference spectrum, the compound must be free of the bis-ether impurity.

Reaction: Dissolve 4-chlorobenzyl chloride (1.0 eq) in excess ethylene glycol (5.0 eq)

containing KOH (1.2 eq).

Conditions: Heat to 100°C for 4 hours. The excess glycol suppresses bis-ether formation.

Workup:

Dilute with water and extract with Dichloromethane (DCM).

Wash organic layer with water (

) to remove unreacted glycol.
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Purification (Critical Step):

The crude oil often contains ~5% bis-ether.

Vacuum Distillation: Collect fraction at 130–135°C / 3 Torr.

Alternative: Flash chromatography (Silica gel, Hexane:Ethyl Acetate 3:1). The bis-ether

elutes first (non-polar), followed by the product (polar alcohol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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